4-((6,7-双(2-甲氧基乙氧基)喹唑啉-4-基)氨基)-2-乙炔基-苯酚

描述

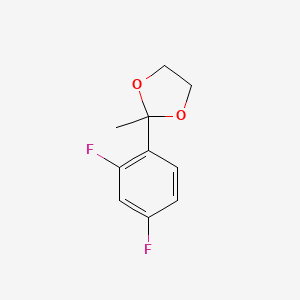

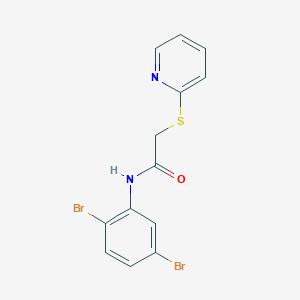

This compound is a derivative of quinazoline, a class of organic compounds with a bicyclic structure . It has an empirical formula of C24H25O5N3 and a molecular weight of 435.47 . It is related to Erlotinib, a medication used to treat certain types of cancer .

Synthesis Analysis

The synthesis of this compound involves several steps . The process starts with the reaction of 3,4-dihydroxy benzaldehyde with a bromo derivative of ethyl methyl ether to obtain 3,4-bis (2-methoxyethoxy)benzaldehyde. This is then converted to 3,4- bis (2-methoxyethoxy)-benzonitrile, which upon nitration yields 4,5- bis (2-methoxyethoxy)-2-nitrobenzonitrile. Nitro reduction of this compound results in 2-amino-4,5-bis (2-methoxyethoxy)benzonitrile. Formylation of this compound yields N’- [2-cyano-4,5-bis (2methoxyethoxy)phenyl]-N,N-dimethylformamidine. Coupling of this formamidine with 3-ethynyl aniline gives erlotinib free base. Further treatment of this free base with methanolic/ethanolic hydrochloric acid gives us erlotinib hydrochloride .科学研究应用

在药物化学中的应用

喹唑啉衍生物因其多样的生物活性而备受关注,尤其是在药物化学中。大量工作突出了喹唑啉酮核的稳定性,促使研究人员引入各种生物活性部分以创建潜在的药物。喹唑啉衍生物已证明对一系列细菌菌株有效,例如金黄色葡萄球菌、枯草芽孢杆菌和大肠杆菌,为对抗抗生素耐药性提供了潜在途径 (Tiwary 等,2016)。

在光电材料中的作用

将喹唑啉和嘧啶片段整合到 π 扩展共轭体系中已被认为对于创造新型光电材料很有价值。喹唑啉衍生物已用于发光小分子和螯合物化合物的开发,显示出在光致发光和电致发光中的应用。它们在有机发光二极管 (OLED) 中的使用,包括白色 OLED 和红色磷光 OLED,突出了它们在光电技术进步中的重要性 (Lipunova 等,2018)。

生物活性与药物发现

喹啉和喹唑啉生物碱因其显着的生物活性而被探索,在抗疟和抗癌药物开发中取得了发现。与这些化合物相关的广泛生物活性,包括抗肿瘤、抗菌、抗真菌和抗炎作用,为药物发现和新治疗剂的开发提供了肥沃的土壤 (Shang 等,2018)。

抗癌应用

喹唑啉衍生物作为抗癌药物显示出前景,具有广泛的生物学特性,包括抑制 EGFR 和其他治疗蛋白靶标。由于其结构多样性和靶向参与癌症进展的多种蛋白质的能力,新型喹唑啉化合物的开发仍然是一个有前途的领域 (Ravez 等,2015)。

作用机制

Target of Action

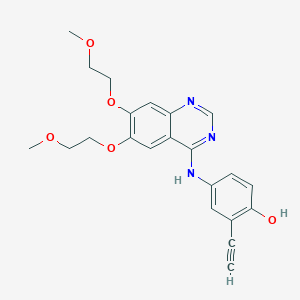

Erlotinib metabolite M16, also known as 4’-Hydroxy erlotinib or CP-394356, primarily targets the Epidermal Growth Factor Receptor (EGFR) . EGFR is a protein found in both healthy and cancerous cells and plays a crucial role in cell growth and survival .

Mode of Action

Erlotinib metabolite M16 acts as a tyrosine kinase inhibitor . It binds reversibly to the ATP-binding site of the EGFR tyrosine kinase . This binding inhibits the intracellular phosphorylation of tyrosine kinase associated with EGFR , thereby disrupting the signal transduction pathways that lead to DNA synthesis and cell proliferation .

Biochemical Pathways

The action of Erlotinib metabolite M16 affects several biochemical pathways. Primarily, it inhibits the EGFR tyrosine kinase pathway, which plays a central role in cell growth and survival . Additionally, it has been suggested that there is a functional crosstalk between the EGFR and vascular endothelial growth factor (VEGF) pathways .

Pharmacokinetics

Erlotinib undergoes extensive hepatic metabolism, primarily by the cytochrome P450 enzyme CYP3A4, and to a lesser extent by CYP1A2 . Three major biotransformation pathways of erlotinib have been identified: O-demethylation of the side chains followed by oxidation to a carboxylic acid (M11), oxidation of the acetylene moiety to a carboxylic acid (M6), and hydroxylation of the aromatic ring to produce Erlotinib metabolite M16 .

Result of Action

The inhibition of EGFR by Erlotinib metabolite M16 leads to a decrease in the proliferation of cancer cells and induces apoptosis . It has shown promising results in the treatment of various cancers, including non-small cell lung cancer (NSCLC), pancreatic cancer, and others .

Action Environment

The action, efficacy, and stability of Erlotinib metabolite M16 can be influenced by various environmental factors. For instance, its water solubility, a key factor in its bioavailability, has been addressed through the development of nanoformulations . These formulations aim to increase solubility, enhance stability, and control release, thereby improving the drug’s efficacy .

属性

IUPAC Name |

4-[[6,7-bis(2-methoxyethoxy)quinazolin-4-yl]amino]-2-ethynylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O5/c1-4-15-11-16(5-6-19(15)26)25-22-17-12-20(29-9-7-27-2)21(30-10-8-28-3)13-18(17)23-14-24-22/h1,5-6,11-14,26H,7-10H2,2-3H3,(H,23,24,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEEHJGWAKAIBAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)O)C#C)OCCOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((6,7-Bis(2-methoxyethoxy)quinazolin-4-yl)amino)-2-ethynyl-phenol | |

CAS RN |

882420-22-6 | |

| Record name | CP-394356 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0882420226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CP-394356 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3OAQ9M99Y2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(5S,9R)-3-(3,5-Dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]non-9-yl]benzonitrile semi (+)-DTTA salt](/img/structure/B3162844.png)

![3,9-Dibromo-5,11-bis(2-ethylhexyl)-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B3162848.png)

![2-{[4-(Trifluoromethoxy)anilino]methyl}benzenol](/img/structure/B3162850.png)

![2-[4-(4-fluorophenyl)piperazino]-N-(3-nitrophenyl)acetamide](/img/structure/B3162858.png)

![2-[[(2-methylfuran-3-carbonyl)amino]carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B3162876.png)